molecular formula C10H18O B1424419 Spiro[3.5]nonan-7-ylmethanol CAS No. 1082373-80-5

Spiro[3.5]nonan-7-ylmethanol

Cat. No. B1424419
M. Wt: 154.25 g/mol
InChI Key: WYUQBTXXIUBCLJ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-7-ylmethanol, also known as 7-hydroxymethyl-1,6-dioxa-bicyclo[5.5.0]undec-8-ene, is a bicyclic compound that belongs to the class of spirocyclic ethers. It contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of Spiro[3.5]nonan-7-ylmethanol involves several steps. One method involves the reaction of 7-(hydroxymethyl)-spiro[3.5]cyclononane with p-toluenesulfonyl chloride in the presence of triethylamine and trimethylamine hydrochloride in dichloromethane at 0°C . Another method involves the reaction of spiro[3.5]nonane-7-carboxylic acid ethyl ester with lithium aluminium tetrahydride in tetrahydrofuran .


Molecular Structure Analysis

Spiro[3.5]nonan-7-ylmethanol has a molecular formula of C10H18O . It contains a total of 29 atoms, including 18 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom . The molecule contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

Spiro[3.5]nonan-7-ylmethanol is a white crystalline solid. It has a molecular weight of 180.24 g/mol.

Scientific Research Applications

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

    • Application : A new synthesis of 2-oxa-7-azaspiro [3.5]nonane is described. Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
    • Method : The synthesis involves the conversion of spirocyclic oxetanes into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid .
    • Results : The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
  • Decades of Synthesis and Application of Spiro Cyclopropanes

    • Application : This review demonstrates the synthesis and application of spirocyclopropane annelated to six- and five-member rings in recent decades .
    • Method : Various methods for the synthesis of these compounds have been reported .
    • Results : The review provides ideas to researchers about organic chemistry and synthetic routes .
  • Structure of Spiro[3.5]nonan-7-ylmethanol

    • Application : Spiro[3.5]nonan-7-ylmethanol is a chemical compound with the formula C10H18O . It contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
    • Method : The structure of this compound can be determined using various spectroscopic methods .
    • Results : The structure of Spiro[3.5]nonan-7-ylmethanol has been determined .
  • 2-oxaspiro[3.5]nonan-7-ylmethanol

    • Application : 2-oxaspiro[3.5]nonan-7-ylmethanol is a related compound with the formula C9H16O2 . It may have similar applications to Spiro[3.5]nonan-7-ylmethanol.
    • Method : The synthesis of this compound would involve organic chemistry techniques .
    • Results : The compound 2-oxaspiro[3.5]nonan-7-ylmethanol has been synthesized .
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole

    • Application : A new synthesis of 2-oxa-7-azaspiro [3.5]nonane is described. Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
    • Method : The synthesis involves the conversion of spirocyclic oxetanes into o -cycloalkylaminoacetanilides for oxidative cyclizations using Oxone ® in formic acid .
    • Results : The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole .
  • 2-oxaspiro[3.5]nonan-7-ylmethanol

    • Application : 2-oxaspiro[3.5]nonan-7-ylmethanol is a related compound with the formula . It may have similar applications to Spiro[3.5]nonan-7-ylmethanol.
    • Method : The synthesis of this compound would involve organic chemistry techniques .
    • Results : The compound 2-oxaspiro[3.5]nonan-7-ylmethanol has been synthesized .

Safety And Hazards

Spiro[3.5]nonan-7-ylmethanol is classified as a warning substance. Precautionary statements include P264, P270, P301+P312, P330, and P501 . The hazard statement is H302 .

properties

IUPAC Name

spiro[3.5]nonan-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUQBTXXIUBCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonan-7-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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